molecular formula C18H17N3O4S B4648612 3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone

3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone

Cat. No. B4648612
M. Wt: 371.4 g/mol
InChI Key: BINYMLABRGZJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone has been found to have various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of cancer cells in vivo.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. This compound has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are overexpressed in many types of cancer. It has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone has been found to have various other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone in lab experiments is its potent anti-cancer activity. This compound has been found to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's activity against other types of cancer and the identification of new signaling pathways that it may target. Additionally, the development of new formulations of the compound that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, 3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone is a compound with significant potential for scientific research applications, particularly in the field of cancer research. Its potent anti-cancer activity, low toxicity profile, and ability to inhibit various signaling pathways make it a promising candidate for further study. However, its limited solubility in water and the need for improved synthesis methods and formulations are areas that require further research.

properties

IUPAC Name

3-ethyl-2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-3-20-17(22)13-6-4-5-7-14(13)19-18(20)26-11-12-8-9-16(25-2)15(10-12)21(23)24/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINYMLABRGZJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.